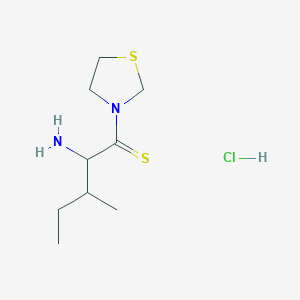
Butanoic acid, 2-(methoxyimino)-3-oxo-, methyl ester, (Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester is an organic compound that belongs to the class of oxime esters. This compound is characterized by the presence of a methoxyimino group and a methyl ester group attached to a butanoic acid backbone. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester typically involves the reaction of a suitable oxime with a methyl ester. One common method is the reaction of (Z)-2-(Methoxyimino)-3-oxobutanoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of (Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
化学反応の分析
Types of Reactions
(Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime acids.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
Oxidation: Oxime acids.
Reduction: Amino esters.
Substitution: Various substituted esters and amides.
科学的研究の応用
(Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biochemical pathways.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of (Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, thereby inhibiting or modulating their activity. The ester group can undergo hydrolysis to release active metabolites that further interact with biological pathways.
類似化合物との比較
Similar Compounds
(E)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester: An isomer with a different spatial arrangement of the oxime group.
2-(Methoxyimino)-3-oxobutanoic Acid Ethyl Ester: Similar structure but with an ethyl ester group instead of a methyl ester group.
2-(Methoxyimino)-3-oxobutanoic Acid: The parent acid without the ester group.
Uniqueness
(Z)-2-(Methoxyimino)-3-oxobutanoic Acid Methyl Ester is unique due to its specific (Z)-configuration, which can influence its reactivity and interaction with biological targets. This configuration can result in different biological activities and chemical properties compared to its isomers and analogs.
特性
分子式 |
C6H9NO4 |
|---|---|
分子量 |
159.14 g/mol |
IUPAC名 |
methyl (2E)-2-methoxyimino-3-oxobutanoate |
InChI |
InChI=1S/C6H9NO4/c1-4(8)5(7-11-3)6(9)10-2/h1-3H3/b7-5+ |
InChIキー |
MGXLNEQONXBEIA-FNORWQNLSA-N |
異性体SMILES |
CC(=O)/C(=N\OC)/C(=O)OC |
正規SMILES |
CC(=O)C(=NOC)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Iodo-1,4,5,7-tetrahydropyrano[3,4-C]pyrazole](/img/structure/B13887535.png)
![3-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]-3-phenoxypropanal](/img/structure/B13887541.png)
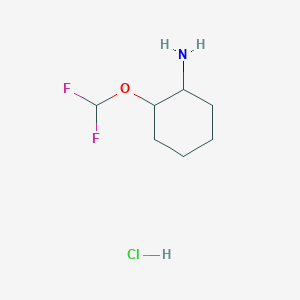
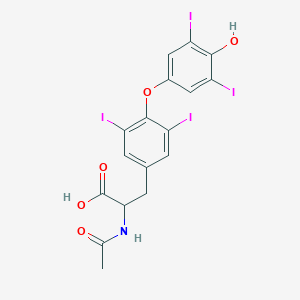
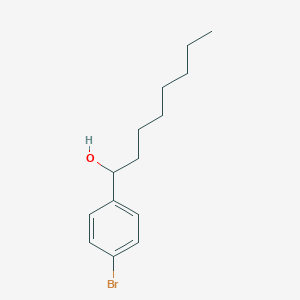
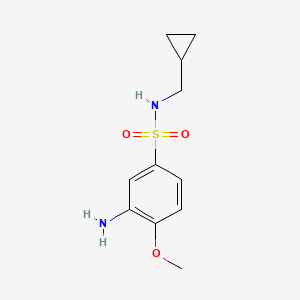
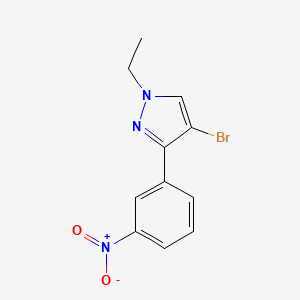

![methyl (2S)-1-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoyl]-5-prop-2-enylpyrrolidine-2-carboxylate](/img/structure/B13887595.png)


